molecular formula C11H12O4 B1336016 2-(4-acetylphenoxy)propanoic Acid CAS No. 91143-71-4

2-(4-acetylphenoxy)propanoic Acid

Cat. No. B1336016
CAS RN: 91143-71-4
M. Wt: 208.21 g/mol
InChI Key: LMBHCEXLVUOTAV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 2-(4-acetylphenoxy)propanoic Acid is 1S/C11H12O4/c1-7(12)9-3-5-10(6-4-9)15-8(2)11(13)14/h3-6,8H,1-2H3,(H,13,14) . This indicates the presence of 11 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

2-(4-acetylphenoxy)propanoic Acid has a density of 1.2±0.1 g/cm3, a boiling point of 380.9±17.0 °C at 760 mmHg, and a melting point of 104-105°C . It has a molar refractivity of 53.7±0.3 cm3, a polar surface area of 64 Å2, and a molar volume of 173.0±3.0 cm3 .

Scientific Research Applications

  • Herbicide Exposure and Safety : A study on forestry ground workers exposed to herbicides, including dichlorprop (a compound related to 2-(4-acetylphenoxy)propanoic Acid), examined the absorbed dose of these chemicals during different application methods. The study found that taking precautions significantly reduced herbicide exposure, highlighting the importance of safety measures in herbicide application (Lavy, Mattice, Marx, & Norris, 1987).

  • Pharmaceutical Research : Research on 2-aryloxy-3-phenyl-propanoic acids, which are structurally similar to 2-(4-acetylphenoxy)propanoic Acid, demonstrated their potential as dual agonists for peroxisome proliferator-activated receptors (PPARs). This finding suggests potential applications in the development of drugs with improved potency and reduced side effects on skeletal muscle function (Fracchiolla et al., 2009).

  • Analytical Chemistry : A study focused on the separation of stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid, which shares a similar chemical backbone with 2-(4-acetylphenoxy)propanoic Acid. This research contributes to the field of analytical chemistry, particularly in the development of methods for separating complex organic compounds (Davadra et al., 2011).

  • Biotechnological Applications : Another study explored the long-term continuous production of optically active 2-(4-chlorophenoxy)propanoic acid using yeast lipase in an organic solvent system. This research highlights the biotechnological potential of enzymes in producing optically active compounds, which could be relevant for similar compounds like 2-(4-acetylphenoxy)propanoic Acid (Fukui, Kawamoto, Sonomoto, & Tanaka, 1990).

  • Synthesis and Crystal Structure Analysis : Research on the synthesis and crystal structure of 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, a derivative of 2-hydroxy-3-(3,4-dihydroxyphenyl)propanoic acid (danshensu), provides insights into the chemical stability and liposolubility of such compounds. This study could inform similar research on 2-(4-acetylphenoxy)propanoic Acid (Chen et al., 2016).

  • Environmental Toxicology and Chemistry : A review of phenoxyalkanoic acid herbicides, including compounds structurally related to 2-(4-acetylphenoxy)propanoic Acid, assessed their adsorption in soils and degradation rates. This research is crucial for understanding the environmental impact and potential groundwater contamination risk of these herbicides (Paszko et al., 2016).

Safety And Hazards

The safety information for 2-(4-acetylphenoxy)propanoic Acid indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 .

properties

IUPAC Name

2-(4-acetylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-7(12)9-3-5-10(6-4-9)15-8(2)11(13)14/h3-6,8H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBHCEXLVUOTAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30409027
Record name 2-(4-acetylphenoxy)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30409027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-acetylphenoxy)propanoic Acid

CAS RN

91143-71-4
Record name 2-(4-acetylphenoxy)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30409027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of the potassium salt of 4-hydroxyacetophenone (8.8 g, 0.05 mol) in dimethylformamide (25 mL) is added methyl 2-bromopropanoate (10.2 g, 0.06 mol) over 30 minutes and stirred at 80°-90° C. for 4 hours under nitrogen. The reaction is cooled to room temperature and methylene chloride (75 mL) and water (75 mL) are added. The organic phase is separated, washed with water (100 mL), dried and concentrated to give methyl 2-(4-acetylphenoxy)propanoate (8.5 g) (yield 76%). Methyl 2-(4-acetylphenoxy)propanoate (7.0 g, 31.5 mmol) is combined with 2N NaOH (20 mL) and refluxed overnight. Water (30 mL) is added to the reaction which is then washed with methylene chloride (50 mL). It is then acidified to pH=1 with concentrated hydrochloric acid and extracted with ethyl acetate (3×100 mL). The organic phase is dried and concentrated to provide 2-(4 -acetylphenoxy)propanoic acid (5.0 g) (yield 92%): m.p. 104.3° C., IR (KBr) 3000 (br, vs), 2940 (br,s), 1754 (vs), 1650 (vs); 1H NMR (CDCl3) delta 1.69 (d, J=6.8 Hz, 3H), 2.55 (s,3H), 4.8 (q, J=6.8 Hz, 1H), 6.92 and 7.93 (dd, J=9.0 Hz, 4H).
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CJP SCHUSSLER, H YOSHII, F KIMURA - Chirality in Agrochemicals, 1998 - Wiley
Number of citations: 0

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